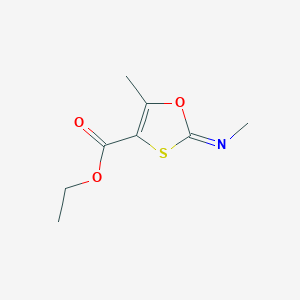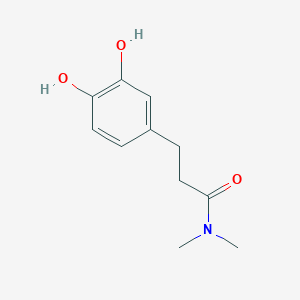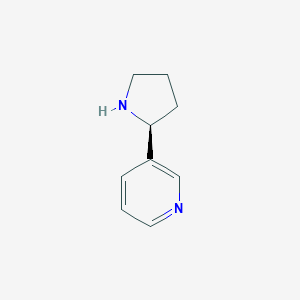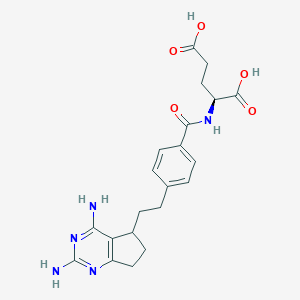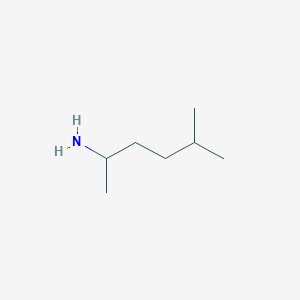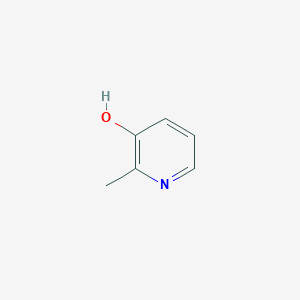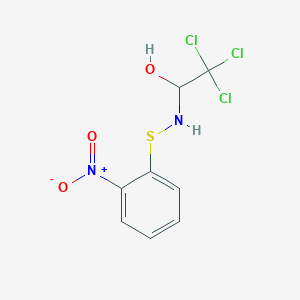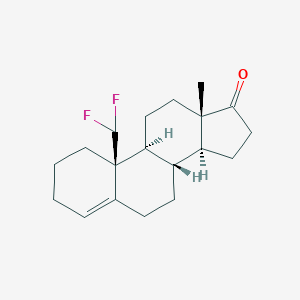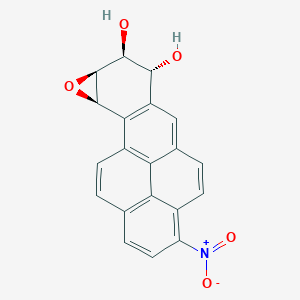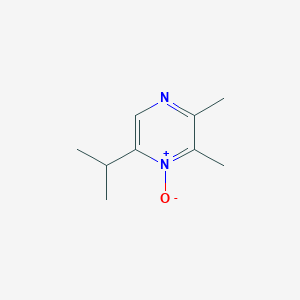
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 is a derivative of the anthracene carboxamide family and has shown promising results in preclinical studies as a potential anti-cancer agent.
作用機序
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been shown to stabilize the tumor suppressor protein p53, which is mutated in over 50% of all human cancers. Stabilization of p53 leads to increased cell cycle arrest and apoptosis, ultimately resulting in the inhibition of cancer cell growth. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to inhibit the activity of the oncogene MDM2, which is responsible for the degradation of p53.
生化学的および生理学的効果
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of cancer cell growth, and the sensitization of cancer cells to chemotherapy and radiation therapy. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one limitation of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of potential future directions for research on N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, including:
1. Further preclinical studies to determine the efficacy and safety of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in animal models of cancer.
2. Development of new formulations of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide to improve its solubility and bioavailability.
3. Clinical trials to determine the safety and efficacy of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human cancer patients.
4. Studies to determine the potential neuroprotective effects of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human neurodegenerative diseases.
5. Investigation of the potential use of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in combination with other cancer therapies, such as immunotherapy.
In conclusion, N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is a promising small molecule with potential therapeutic applications in cancer treatment. Its ability to stabilize the tumor suppressor protein p53 and sensitize cancer cells to chemotherapy and radiation therapy make it a potential adjuvant therapy for cancer treatment. Further research is needed to determine the safety and efficacy of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human cancer patients and to investigate its potential use in other diseases.
合成法
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide can be synthesized using a variety of methods, including the reaction of 9,10-anthracenedione with 3-aminopropylamine and the subsequent reaction of the resulting product with 3-aminopropylamine. The compound can also be synthesized using a one-pot reaction of 9,10-anthracenedione, ethylenediamine, and ammonium acetate.
科学的研究の応用
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
CAS番号 |
152718-88-2 |
|---|---|
製品名 |
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide |
分子式 |
C21H23N3O3 |
分子量 |
365.4 g/mol |
IUPAC名 |
N-[3-(3-aminopropylamino)propyl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c22-9-3-10-23-11-4-12-24-21(27)14-7-8-17-18(13-14)20(26)16-6-2-1-5-15(16)19(17)25/h1-2,5-8,13,23H,3-4,9-12,22H2,(H,24,27) |
InChIキー |
MMRJULNJIIYMOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCNCCCN |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCNCCCN |
その他のCAS番号 |
152718-88-2 |
同義語 |
N-[3-(3-aminopropylamino)propyl]-9,10-dioxo-anthracene-2-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



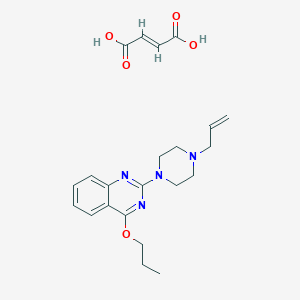
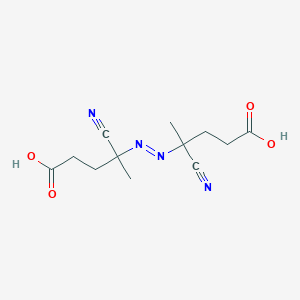
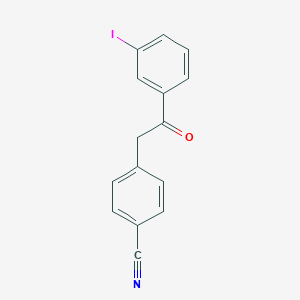
![1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine](/img/structure/B140898.png)
